molecular formula C18H19BrClNO3 B2465641 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396713-90-8

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No.: B2465641
CAS No.: 1396713-90-8
M. Wt: 412.71
InChI Key: KNBHQLQNAJBUSB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core, a motif frequently explored for its diverse biological activities. The strategic substitution with bromo and chloro groups on the benzamide ring is a common approach in lead optimization, as such halogens can be pivotal in structure-activity relationship (SAR) studies and for facilitating further chemical modifications via cross-coupling reactions . The compound's potential research value is underscored by studies on analogous structures. For instance, chalcone derivatives bearing bromo, chloro, and methoxy substituents have demonstrated significant inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting a research pathway for metabolic disorders such as diabetes . Furthermore, the 4-methoxyphenyl moiety present in the structure is a feature found in compounds with documented antimicrobial properties, indicating potential applicability in infectious disease research . Researchers are investigating this benzamide derivative primarily as a key intermediate in the synthesis of more complex bioactive molecules. Its structural framework makes it a valuable scaffold for developing novel enzyme inhibitors and receptor modulators, with ongoing studies focusing on its mechanism of action within biochemical assays.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-9-13(19)5-8-16(15)20/h3-9,23H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBHQLQNAJBUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to ensure efficient production.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Conditions

Reaction TypeReagents/ConditionsFunctional Group Modified
Amide Bond FormationThionyl chloride (SOCl₂), DMF catalysisCarboxylic acid → Amide
Friedel-Crafts Acylation*AlCl₃, CH₂Cl₂, vacuumAromatic ring functionalization
Hydroxylation/Epoxidation**Oxidizing agents (e.g., mCPBA)Allylic/benzylic positions

*Inferred from similar benzophenone syntheses .
**Hypothetical based on structural analogs.

Halogen Substituents (Br, Cl)

  • Nucleophilic Aromatic Substitution (NAS) : Bromine at the 5-position is susceptible to substitution under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Chlorine at the 2-position is less reactive due to steric and electronic deactivation by the adjacent amide group.

  • Reductive Dehalogenation : Possible under catalytic hydrogenation (H₂/Pd-C), though methoxy groups may require protection .

Benzamide Core

  • Hydrolysis : The amide bond resists hydrolysis under mild conditions but cleaves in strong acidic (HCl, Δ) or basic (NaOH, Δ) environments to yield 5-bromo-2-chlorobenzoic acid and the corresponding amine .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a benzylamine derivative, though competing reduction of methoxy groups may occur.

Hydroxyl and Methoxy Groups

  • Etherification : The hydroxyl group undergoes alkylation or acylation (e.g., with alkyl halides or acetic anhydride) under basic conditions .

  • Demethylation : Methoxy groups convert to hydroxyls via BBr₃ or HI, enabling further functionalization.

Cross-Coupling with Boronic Acids

The bromine atom participates in Pd-catalyzed cross-coupling (e.g., Suzuki), forming biaryl structures. This reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetalation with a boronic acid, and reductive elimination.

Acid-Catalyzed Rearrangements

Protonation of the amide oxygen under acidic conditions could lead to Beckmann rearrangement or hydrolysis, depending on temperature and solvent .

Stability and Side Reactions

  • Thermal Degradation : Decomposition observed above 200°C, releasing HBr and HCl gases (TGA data inferred from PubChem analogs) .

  • Photoreactivity : The chloro-bromo aromatic system may undergo photolytic homolytic cleavage, necessitating light-protected storage.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as an enzyme inhibitor or receptor modulator. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Key Findings:

  • Inhibition of Cancer Cell Growth : Related compounds have shown efficacy in inhibiting the growth of resistant cancer cell lines by downregulating specific proteins involved in tumorigenesis .
  • Antimicrobial Activity : Benzamide derivatives have demonstrated antibacterial properties against multiple pathogens, suggesting potential as new antimicrobial agents .

Research indicates that 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide may exhibit significant biological activities. It can interact with molecular targets, potentially altering their functions through mechanisms such as signal transduction.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, offering insights into the potential applications of this compound:

  • Inhibition of Key Enzymes : A study demonstrated that benzamide derivatives could inhibit key kinases involved in cancer progression, indicating therapeutic potential in oncology.
  • Activity Against Mycobacterial Strains : Research on similar benzamide derivatives showed promising results against mycobacterial and bacterial strains, suggesting their use in treating infections resistant to conventional antibiotics .
  • Photosynthetic Inhibition : Compounds similar to this compound were evaluated for their effects on photosynthetic electron transport in plants, revealing potential agricultural applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Aromatic System
  • 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (): This analog replaces the benzamide core with a pyrimidine ring. The bromo and chloro substitutions are retained, but the aromatic heterocycle may enhance binding to nucleotide targets (e.g., kinases) compared to the benzamide’s planar structure .
  • This could enhance fluorescence or DNA intercalation properties compared to the target compound’s flexible N-alkyl chain .
N-Alkyl Substituents
  • 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (): Features a shorter ethyl chain with dual methoxy groups.
  • N-(2-bromo-3-aryloxypropyl)amines (): These analogs highlight the role of bromo-alkyl chains in reactivity. The target compound’s hydroxypropyl group may facilitate hydrogen bonding (as in ), while bromo substituents in other compounds (e.g., ) are often associated with pesticidal activity .

Physicochemical Properties

Property Target Compound 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine Rip-D
Molecular Weight ~450 g/mol (estimated) 340–360 g/mol ~300 g/mol
Solubility Moderate (hydroxy group) Low (heterocyclic core) High (shorter chain)
Melting Point Not reported Not reported 96°C
Hydrogen Bonding Strong (amide, hydroxy) Moderate (amine, methoxy) Strong (amide, phenolic OH)

Key Observations :

  • The hydroxy and methoxy groups in the target compound likely enhance aqueous solubility compared to purely aromatic analogs .

Biological Activity

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a synthetic compound characterized by a complex structure that includes a benzamide core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections delve into its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H19BrClNO3C_{18}H_{19}BrClNO_3 . The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts Acylation - Introduction of the acyl group.
  • Halogenation - Addition of bromine and chlorine.
  • Coupling Reaction - Incorporation of the hydroxy-methoxyphenyl group via methods like Suzuki-Miyaura coupling .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, altering the activity of these targets through binding at active sites. The pathways involved can include signal transduction and metabolic processes, making it a candidate for further pharmacological exploration .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have shown efficacy in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .

Enzyme Inhibition

The compound may inhibit specific kinases involved in cancer progression. For example, studies have identified related compounds that effectively inhibit RET kinase activity, which is implicated in various cancers .

Antimicrobial Activity

Additionally, benzamide derivatives have been evaluated for antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests that this compound could possess similar activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition of Cancer Cell Growth : A study demonstrated that benzamide riboside (a structural analog) inhibited cell growth in resistant cancer cell lines by downregulating DHFR protein levels .
  • Kinase Inhibition : Research on novel benzamide derivatives indicated that they could inhibit key kinases involved in tumorigenesis, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Efficacy : Investigations into the antibacterial properties of benzamide derivatives revealed promising results against various pathogens, highlighting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

Compound NameKey FeaturesBiological Activity
5-bromo-2-hydroxy-3-methoxybenzaldehydeLacks chloro and hydroxy-methoxyphenyl groupsModerate enzyme inhibition
5-bromo-2-chloro-4-methoxybenzamideSimilar but lacks hydroxy-methoxyphenylAnticancer properties but less potent

The distinct substitution pattern of this compound imparts unique chemical and biological properties that warrant further investigation.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
BrominationK₂CO₃, CH₃ITHF80°C, 4h~75%
AmidationSOCl₂, PyridineDCMRT, 12h~65%
PurificationEthanol recrystallization-->95% purity

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways and transition states. For example:

  • Transition State Analysis : Identify energy barriers for bromination and amidation steps to minimize side reactions .
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. DCM) using COSMO-RS models to enhance reaction efficiency .
  • Machine Learning : Train models on existing benzamide synthesis data to predict yields under varying conditions (e.g., temperature, catalyst) .

Basic: What analytical techniques confirm the structure and purity of the compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy at δ 3.8 ppm) .
    • IR : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 467.2) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksInterpretation
¹H NMRδ 3.8 (s, 3H)Methoxy group
IR1650 cm⁻¹Amide C=O
HPLCtR = 8.2 minPurity >95%

Advanced: What strategies address conflicting data in biological activity assays?

Methodological Answer:

  • Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values and rule out non-specific effects .
  • Control Experiments : Include DMSO (solvent control) and known inhibitors (e.g., GroEL/ES inhibitors) to validate assay conditions .
  • Biofilm vs. Planktonic Assays : Use crystal violet staining and ATP-based viability kits to differentiate activity modes .

Basic: What are the key functional groups influencing reactivity and bioactivity?

Methodological Answer:

  • Bromine/Chloro Substituents : Enhance electrophilic aromatic substitution reactivity and hydrophobic interactions in target binding .
  • Hydroxypropyl Group : Facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA) .
  • Methoxyphenyl Moiety : Modulates solubility and π-π stacking in receptor pockets .

Advanced: How to design derivatives to enhance bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace bromine with CF₃ to increase lipophilicity and target affinity .
    • Introduce heterocycles (e.g., thiadiazole) to improve metabolic stability .
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial GroEL/ES) to prioritize synthesis .

Q. Table 3: Derivative Design Strategies

ModificationExpected ImpactExample Derivative
CF₃ substitutionEnhanced lipophilicity5-CF₃-2-Cl analog
Thiadiazole ringImproved stabilityN-(thiadiazol-2-yl) variant

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